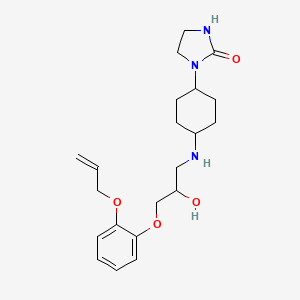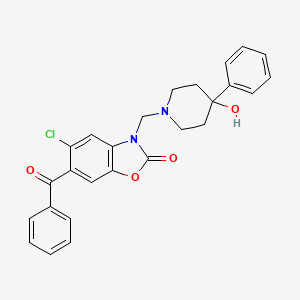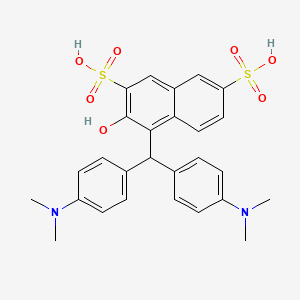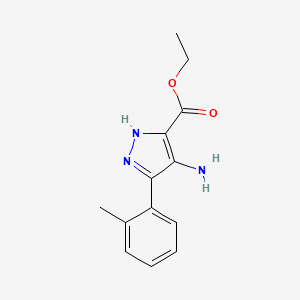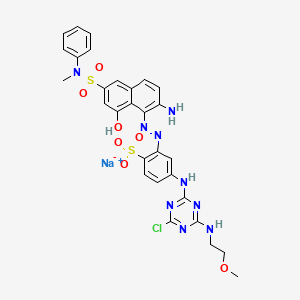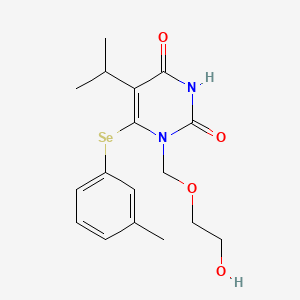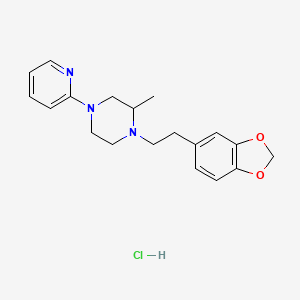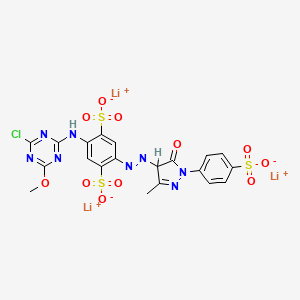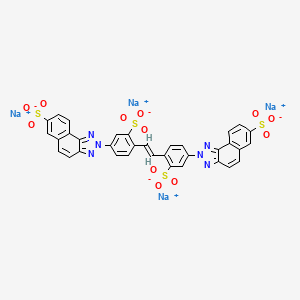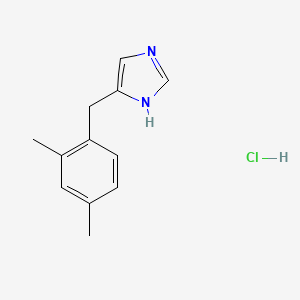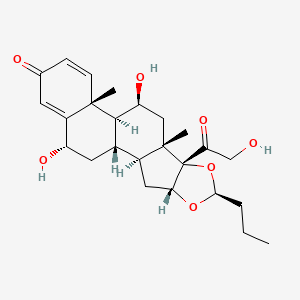
6alpha-Hydroxybudesonide, (11beta,16alpha(S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Unique Ingredient Identifier C161153P9R is known as 6.alpha.-hydroxybudesonide, (11.beta.,16.alpha.(S))-. This compound is a derivative of budesonide, a corticosteroid used in the treatment of various inflammatory conditions. The molecular formula of this compound is C25H34O7, and it has a molecular weight of 446.5333 g/mol .
Vorbereitungsmethoden
The synthesis of 6.alpha.-hydroxybudesonide involves several steps, starting from budesonide. The hydroxylation at the 6.alpha. position is typically achieved through selective oxidation reactions. Common reagents used in this process include oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position . Industrial production methods may involve the use of biocatalysts or microbial fermentation to achieve the desired hydroxylation with high specificity and yield .
Analyse Chemischer Reaktionen
6.alpha.-hydroxybudesonide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming the parent budesonide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Wissenschaftliche Forschungsanwendungen
6.alpha.-hydroxybudesonide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of budesonide and its metabolites.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its anti-inflammatory properties and potential use in treating respiratory diseases.
Industry: It is used in the development of new corticosteroid formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 6.alpha.-hydroxybudesonide involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects . The molecular targets include glucocorticoid receptors, and the pathways involved are primarily related to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Vergleich Mit ähnlichen Verbindungen
6.alpha.-hydroxybudesonide is similar to other hydroxylated derivatives of budesonide, such as 16.alpha.-hydroxybudesonide and 21-hydroxybudesonide. it is unique in its specific hydroxylation pattern, which imparts distinct pharmacological properties. Compared to its parent compound budesonide, 6.alpha.-hydroxybudesonide may exhibit different metabolic stability and receptor binding affinity . Similar compounds include:
- 16.alpha.-hydroxybudesonide
- 21-hydroxybudesonide
- Budesonide
Eigenschaften
CAS-Nummer |
93861-53-1 |
|---|---|
Molekularformel |
C25H34O7 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(1S,2S,4R,6S,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21-,22+,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
JBVVDXJXIDYDMF-RAIKMPMBSA-N |
Isomerische SMILES |
CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
Kanonische SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


